An In-depth Technical Guide to the Chemical Properties of (1R)-1-phenylbut-3-en-1-amine
An In-depth Technical Guide to the Chemical Properties of (1R)-1-phenylbut-3-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
(1R)-1-phenylbut-3-en-1-amine is a chiral primary amine that serves as a valuable building block in organic synthesis. Its unique structure, featuring a stereocenter at the benzylic position, a terminal double bond, and an amino group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in drug discovery and development.
Chemical Identity and Physical Properties
(1R)-1-phenylbut-3-en-1-amine, a chiral molecule, is characterized by the following identifiers and properties. While specific experimental data for the (1R)-enantiomer is not widely published, properties can be estimated from data for the racemic mixture and related compounds.
| Identifier | Value | Reference |
| IUPAC Name | (1R)-1-phenylbut-3-en-1-amine | [1] |
| Synonyms | (R)-alpha-allylbenzylamine | [1] |
| CAS Number | 4383-23-7 (racemate) | |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| SMILES | Nc1ccccc1 | |
| InChI | InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m1/s1 |
Table 1: Chemical Identifiers for (1R)-1-phenylbut-3-en-1-amine
The physical properties of the corresponding alcohol, 1-phenylbut-3-en-1-ol, can provide an estimation for the amine. It is important to note that the amine's properties, particularly its boiling point, will differ due to hydrogen bonding.
| Property | Value (for 1-phenylbut-3-en-1-ol) | Reference |
| Boiling Point | 234 °C (lit.) | [2] |
| Density | 0.992 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n²⁰/D) | 1.53 (lit.) | [2][3] |
Table 2: Physical Properties of the Analogous Alcohol, 1-phenylbut-3-en-1-ol
Spectroscopic Characterization
Detailed experimental spectra for (1R)-1-phenylbut-3-en-1-amine are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the butenyl group, the methine proton at the chiral center, the methylene protons adjacent to the double bond, and the amine protons. The chemical shifts will be influenced by the neighboring functional groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the vinyl carbons, the chiral methine carbon, and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and alkenyl groups, a C=C stretching vibration for the alkene, and aromatic C=C stretching bands.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of benzylamines and alkenes. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the bond between the chiral center and the adjacent methylene group.
Synthesis and Stereoselective Preparation
The synthesis of enantiomerically pure (1R)-1-phenylbut-3-en-1-amine is of significant interest for its use as a chiral building block.[4] Asymmetric synthesis and resolution of a racemic mixture are the primary strategies employed.
Asymmetric Synthesis from a Prochiral Ketone
A highly effective method for the asymmetric synthesis of chiral amines is the enzymatic transamination of a prochiral ketone.[5][6] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
The synthesis of (1R)-1-phenylbut-3-en-1-amine can be envisioned starting from 1-phenylbut-3-en-1-one. The use of an (R)-selective transaminase ((R)-TA) with a suitable amine donor, such as D-alanine, can yield the desired (1R)-enantiomer with high enantiomeric excess.
Caption: Figure 1: Asymmetric synthesis via transamination.
Kinetic Resolution of Racemic 1-phenylbut-3-en-1-amine
Kinetic resolution is another powerful technique to obtain enantiomerically pure amines. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of amines through enantioselective acylation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
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Dissolve Racemic Amine: Dissolve racemic 1-phenylbut-3-en-1-amine in a suitable organic solvent (e.g., toluene, hexane).
-
Add Acylating Agent: Add an acylating agent, such as ethyl acetate or vinyl acetate.
-
Introduce Lipase: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB).
-
Reaction Monitoring: Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC or GC.
-
Work-up: Once the desired conversion (ideally 50%) is reached, filter off the enzyme.
-
Separation: Separate the unreacted (1R)-1-phenylbut-3-en-1-amine from the acylated (1S)-enantiomer by column chromatography or extraction.
Caption: Figure 2: Kinetic resolution using a lipase.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of (1R)-1-phenylbut-3-en-1-amine is dictated by its primary amine and terminal alkene functionalities.
-
Amine Group Reactivity: The primary amine can undergo a variety of reactions, including acylation, alkylation, Schiff base formation, and reactions with electrophiles. These transformations are fundamental in the synthesis of more complex molecules.
-
Alkene Group Reactivity: The terminal double bond is susceptible to addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. These reactions allow for the introduction of new functional groups at the butenyl chain.
As a chiral building block, (1R)-1-phenylbut-3-en-1-amine is a valuable precursor in the asymmetric synthesis of pharmaceuticals and other biologically active compounds.[7][8] Its defined stereochemistry allows for the construction of complex molecules with high stereocontrol.
Biological Activity and Drug Development
While specific biological activity data for (1R)-1-phenylbut-3-en-1-amine is limited in publicly available literature, chiral amines as a class are of immense importance in medicinal chemistry.[6] The spatial arrangement of functional groups in a chiral amine is often critical for its interaction with biological targets such as enzymes and receptors.
A structurally related compound, phenylbutenamine (4-phenylbut-3-en-2-amine), has been reported to act as a norepinephrine-dopamine releasing agent.[9] This suggests that (1R)-1-phenylbut-3-en-1-amine could also exhibit activity within the central nervous system, although this would require experimental verification.
The potential for this chiral amine to be incorporated into larger molecules makes it a target for the synthesis of novel therapeutic agents. Its utility as a chiral building block allows for the exploration of structure-activity relationships in drug design, where stereochemistry plays a pivotal role.
Safety and Handling
The racemic mixture of 1-phenylbut-3-en-1-amine is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
| GHS Pictogram | Hazard Statement |
| H302: Harmful if swallowedH314: Causes severe skin burns and eye damage |
Table 3: GHS Hazard Information for 1-phenylbut-3-en-1-amine (racemate)
Conclusion
(1R)-1-phenylbut-3-en-1-amine is a chiral amine with significant potential as a building block in asymmetric synthesis. While detailed experimental data for this specific enantiomer is sparse, its structural features and the known reactivity of its functional groups make it a versatile tool for the construction of complex chiral molecules. The development of efficient stereoselective synthetic routes to this compound is crucial for unlocking its full potential in drug discovery and other areas of chemical research. Further investigation into its biological activity is warranted to explore its potential as a pharmacologically active agent.
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